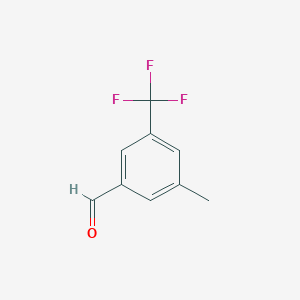

3-Methyl-5-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality 3-Methyl-5-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRRYUVXFZQWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629958 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116070-39-4 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116070-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)benzaldehyde

Introduction: A Strategic Building Block in Modern Chemistry

3-Methyl-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a highly valuable intermediate in advanced chemical synthesis. Its strategic importance, particularly for researchers, scientists, and drug development professionals, lies in the unique combination of its functional groups. The aldehyde group offers a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations. Concurrently, the trifluoromethyl (-CF3) and methyl (-CH3) groups on the aromatic ring impart specific steric and electronic properties to the molecule and its derivatives. The -CF3 group, in particular, is a prized feature in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic nature of the aromatic system. This guide provides a comprehensive overview of its core physical properties, handling protocols, and synthetic utility, grounded in established chemical principles.

Section 1: Chemical Identity and Core Properties

Precise, experimentally verified physical property data for 3-Methyl-5-(trifluoromethyl)benzaldehyde is not extensively documented in publicly accessible, peer-reviewed literature. The data presented below is consolidated from chemical supplier specifications, which should be understood as typical values rather than absolute standards. For mission-critical applications, empirical verification is always recommended.

| Identifier | Value | Source(s) |

| CAS Number | 116070-39-4 | [1][2][3] |

| Molecular Formula | C₉H₇F₃O | [1][2][3] |

| Molecular Weight | 188.15 g/mol | [1][3] |

| MDL Number | MFCD16652409 | [1][2][3] |

| Physical State | Not explicitly specified; likely a liquid or low-melting solid at room temperature based on analogous structures. | |

| Solubility | Expected to be insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Section 2: Spectroscopic Profile & Characterization

While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures are predictable and essential for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): The proton NMR spectrum is the primary tool for confirming structural integrity. Key expected signals include:

-

A singlet for the aldehydic proton (CHO) significantly downfield, typically in the δ 9.8-10.2 ppm range.

-

Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the trisubstituted benzene ring.

-

A singlet for the methyl group (-CH₃) protons, typically around δ 2.4-2.6 ppm.

-

-

¹³C NMR (Carbon NMR): This technique validates the carbon framework. Expected signals include:

-

A highly deshielded signal for the carbonyl carbon of the aldehyde (>190 ppm).

-

A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms.

-

Multiple signals in the aromatic region (120-150 ppm).

-

A signal for the methyl carbon (~20 ppm).

-

-

¹⁹F NMR (Fluorine NMR): A crucial technique for any fluorinated compound. It should show a sharp singlet for the -CF₃ group.

-

IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups. A strong, sharp absorption band between 1690-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. Additional bands corresponding to C-H stretches and aromatic C=C vibrations will also be present.

-

Mass Spectrometry (MS): This analysis will confirm the molecular weight. The mass spectrum should show a molecular ion (M⁺) peak at m/z 188, corresponding to the molecular weight of the compound.

Section 3: Safety, Handling, and Storage Protocols

As with many trifluoromethylated aromatic compounds and aldehydes, 3-Methyl-5-(trifluoromethyl)benzaldehyde requires careful handling. The following protocols are based on safety data for structurally analogous chemicals and represent best practices.

Hazard Identification

This chemical is generally classified with the following hazards:

-

Skin Irritation (H315): Causes skin irritation upon contact.[4]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[4]

-

Respiratory Irritation (H335): May cause respiratory irritation.[4]

Experimental Handling Protocol

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4] An emergency eyewash station and safety shower must be readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[6]

-

Body Protection: A flame-retardant lab coat is required. For larger quantities or situations with a high risk of splashing, chemical-resistant aprons and boots are recommended.

-

-

Safe Handling Practices:

Storage

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

-

Keep the container tightly closed and sealed.[4][8] For optimal stability, storage at 2-8°C under an inert atmosphere is recommended.[1]

Section 4: Application in Synthesis & Drug Development

The true value of 3-Methyl-5-(trifluoromethyl)benzaldehyde is realized in its application as a versatile synthetic intermediate. Its structure is strategically designed for creating more complex molecules with desirable pharmacological properties.

Causality of Experimental Utility:

-

The Aldehyde Handle: The aldehyde is an electrophilic center, readily undergoing nucleophilic attack. This makes it a cornerstone for building molecular complexity. It is a precursor for forming amines (via reductive amination), alkenes (via Wittig and related olefination reactions), alcohols (via reduction), and carboxylic acids (via oxidation).

-

The Trifluoromethyl Group: This group is a bioisostere for several other functionalities and is known to dramatically influence a drug candidate's profile. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and absorption. Crucially, it often blocks sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

-

The Methyl Group: The methyl group provides steric bulk and can be used to fine-tune binding interactions within a protein's active site, potentially enhancing selectivity and potency.

This combination makes the molecule a sought-after starting material for synthesizing novel inhibitors, receptor agonists/antagonists, and other bioactive compounds in the pharmaceutical and agrochemical industries.

Generalized Synthetic Workflow

The following diagram illustrates the role of 3-Methyl-5-(trifluoromethyl)benzaldehyde as a key starting material in a multi-step synthesis, a common workflow in drug discovery projects.

Caption: Synthetic utility of 3-Methyl-5-(trifluoromethyl)benzaldehyde.

References

-

Fisher Scientific. SAFETY DATA SHEET: 3,5-Bis(trifluoromethyl)benzaldehyde (UK). [Link]

-

Capot Chemical. 116070-39-4 | 3-Methyl-5-(trifluoromethyl)benzaldehyde. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzaldehyde. [Link]

Sources

- 1. 116070-39-4|3-methyl-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. 116070-39-4 | 3-Methyl-5-(trifluoromethyl)benzaldehyde - Capot Chemical [capotchem.com]

- 3. aceschem.com [aceschem.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.at [fishersci.at]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-(trifluoromethyl)benzaldehyde (CAS No. 116070-39-4), a key fluorinated building block in modern organic synthesis. The unique substitution pattern of a methyl group and a trifluoromethyl group on the aromatic ring imparts specific electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document details the compound's physicochemical properties, outlines established synthesis methodologies with a focus on mechanistic rationale, explores its applications in drug discovery, and provides rigorous safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Chemical Identity and Physicochemical Properties

3-Methyl-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde. The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating methyl (-CH3) group at the meta positions relative to the aldehyde functionality creates a unique electronic environment that influences its reactivity.

Table 1: Physicochemical Properties of 3-Methyl-5-(trifluoromethyl)benzaldehyde

| Property | Value | Source(s) |

| CAS Number | 116070-39-4 | [1][2][3][4][5] |

| Molecular Formula | C9H7F3O | [2][4] |

| Molecular Weight | 188.15 g/mol | [2][4] |

| IUPAC Name | 3-methyl-5-(trifluoromethyl)benzaldehyde | [1] |

| Appearance | Colorless liquid | [6] |

| Refractive Index | 1.4690 | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| Sensitivity | Air Sensitive | [6] |

Synthesis Methodologies: A Rationale-Driven Approach

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry. For 3-Methyl-5-(trifluoromethyl)benzaldehyde, the most common and logical synthetic approach involves the controlled oxidation of the corresponding benzyl alcohol, 3-Methyl-5-(trifluoromethyl)benzyl alcohol. This precursor is generally more stable and accessible, and its oxidation to the aldehyde is a well-established transformation.

The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid, a common side reaction. Milder, more selective oxidation protocols are therefore preferred.

Caption: General workflow for synthesizing the target aldehyde.

The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes with minimal risk of over-oxidation. The causality behind its effectiveness lies in the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species at low temperatures (-78 °C), which is then attacked by the alcohol. A hindered, non-nucleophilic base like triethylamine is used in the final step to induce elimination, yielding the aldehyde.

Step-by-Step Methodology:

-

Activation: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere, cool the flask to -78 °C using a dry ice/acetone bath. Slowly add a solution of DMSO (2.2 equivalents) in DCM, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15 minutes.[7]

-

Alcohol Addition: Add a solution of 3-Methyl-5-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in DCM dropwise to the activated DMSO solution. It is critical to maintain the temperature below -60 °C to prevent side reactions. Stir the mixture for 30 minutes at -78 °C.[7]

-

Elimination: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature.[7]

-

Workup and Purification: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.[7] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[7] The solvent is then removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield the final product.[8]

Self-Validation: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). The final product's purity can be confirmed by analytical techniques such as NMR and HPLC, which are available from suppliers for reference.[2]

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-Methyl-5-(trifluoromethyl)benzaldehyde lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications.

The -CF3 group is a bioisostere of a methyl or ethyl group but with profoundly different electronic properties. Its inclusion in a drug candidate can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Increase Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulate pKa: As a strong electron-withdrawing group, it can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

The aldehyde functionality is a versatile "handle" for a wide array of chemical transformations, including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: Such as the Claisen-Schmidt condensation with ketones to form chalcones, which are precursors to various heterocyclic compounds.

Caption: Use as a building block in drug scaffold synthesis.

While specific drug development projects using this exact isomer are often proprietary, its structural motifs are found in compounds explored for various therapeutic areas. Analogous compounds, such as 3-(Trifluoromethyl)benzaldehyde, are used to synthesize derivatives with antitumor effects.[9] This highlights the general utility of this class of compounds in generating libraries of potential drug candidates for screening.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 3-Methyl-5-(trifluoromethyl)benzaldehyde is paramount to ensure laboratory safety.

Table 2: GHS Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements | Source(s) |

| Skin Irritation | Causes skin irritation. | H315 | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | Causes serious eye irritation. | H319 | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | May cause respiratory irritation. | H335 | P261, P271, P304+P340, P312 |

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10][11] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[11]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to OSHA or EN166 standards.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[10] Avoid all contact with skin.[3]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Handling: Wash hands and any exposed skin thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[10] Avoid breathing vapors or mist.[10][11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[10][11] Due to its air sensitivity, it is best stored under an inert atmosphere (e.g., nitrogen or argon).[6] Recommended storage temperature is between 2-8°C.[2] Store locked up.[10]

-

Incompatible Materials: Keep away from strong oxidizing agents and reducing agents.[11]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[10]

Conclusion

3-Methyl-5-(trifluoromethyl)benzaldehyde is a strategically important chemical intermediate whose value is derived from the unique interplay of its substituent groups. The aldehyde provides a reactive site for constructing molecular complexity, while the trifluoromethyl and methyl groups are crucial for fine-tuning the steric and electronic properties of the final compounds, particularly in the context of medicinal chemistry. A thorough understanding of its synthesis, reactivity, and safe handling protocols is essential for any research scientist aiming to leverage its potential in the development of novel, high-value molecules.

References

- Synquest Labs. (n.d.). 3-Methyl-5-(trifluoromethoxy)benzaldehyde Safety Data Sheet.

- Fluorochem. (n.d.). 3-Methyl-5-(trifluoromethyl)benzaldehyde.

- BLD Pharm. (n.d.). 116070-39-4 | 3-methyl-5-(trifluoromethyl)benzaldehyde.

- Fisher Scientific. (n.d.). Safety Data Sheet - Benzaldehyde, 3-(trifluoromethyl)-.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 3-Methyl-5-(trifluoromethyl)benzaldehyde.

- ChemicalBook. (n.d.). 3-Methyl-5-(trifluoroMethyl)benzaldehyde | 116070-39-4.

- Capot Chemical. (n.d.). 116070-39-4 | 3-Methyl-5-(trifluoromethyl)benzaldehyde.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol.

- Benchchem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.

- eChemHub. (n.d.). FINE CHEMICALS Solutions.

- Chem-Impex. (n.d.). 3-(Trifluoromethyl)benzaldehyde: A Versatile Intermediate for Advanced Chemical Synthesis.

- Guidechem. (n.d.). How to Synthesize 3,5-Bis(trifluoromethyl)benzaldehyde and Its Applications.

- Sigma-Aldrich. (n.d.). CAS 116070-39-4.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzaldehyde synthesis.

- Guidechem. (2024, January 4). How can 3,5-bis (Trifluoromethyl) BenzalDehyde be synthesized and applied effectively?

- Chem-Impex. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde.

- MedchemExpress. (n.d.). 3-(Trifluoromethyl)benzaldehyde | Intermediate.

- PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | 210039-65-9.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 116070-39-4|3-methyl-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. aksci.com [aksci.com]

- 4. 116070-39-4 | 3-Methyl-5-(trifluoromethyl)benzaldehyde - Capot Chemical [capotchem.com]

- 5. echemhub.com [echemhub.com]

- 6. 3-Methyl-5-(trifluoroMethyl)benzaldehyde | 116070-39-4 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

3-Methyl-5-(trifluoromethyl)benzaldehyde molecular weight

An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications

Executive Summary: 3-Methyl-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry, agrochemicals, and materials science. Its unique trifluoromethyl (-CF3) and methyl (-CH3) groups on the benzaldehyde framework impart a distinct combination of electronic and steric properties. The trifluoromethyl group, a powerful electron-withdrawing moiety, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a highly desirable feature in modern drug design.[1][2] This technical guide provides a comprehensive overview of the molecular properties, synthesis strategies, key reactions, and safe handling protocols for 3-Methyl-5-(trifluoromethyl)benzaldehyde, designed for researchers, chemists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior and potential applications. 3-Methyl-5-(trifluoromethyl)benzaldehyde is a colorless liquid that is sensitive to air.[3] Its key properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | N/A |

| CAS Number | 116070-39-4 | [3][4] |

| Molecular Formula | C₉H₇F₃O | [4] |

| Molecular Weight | 188.15 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Refractive Index (n20/D) | 1.4690 | [3] |

| Key Sensitivities | Air Sensitive | [3] |

The molecular architecture is key to its reactivity. The aldehyde functional group is a prime site for nucleophilic addition and condensation reactions. The trifluoromethyl group exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the aldehyde. Conversely, the methyl group is weakly electron-donating, adding another layer of electronic complexity to the molecule's reaction profile.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzaldehydes often involves the selective oxidation of the corresponding benzyl alcohol. This prevents over-oxidation to the less reactive carboxylic acid, which is a common side reaction.[5] While specific literature on the synthesis of 3-Methyl-5-(trifluoromethyl)benzaldehyde is limited, established methods for structurally similar compounds provide a reliable blueprint.

Representative Synthesis: Swern Oxidation

The Swern oxidation is a widely used method for converting primary alcohols to aldehydes under mild conditions, making it ideal for sensitive substrates. The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.

Causality: This protocol is adapted from established procedures for similar trifluoromethyl-substituted benzyl alcohols.[5] The choice of a low temperature (-78 °C) is critical to control the reaction and prevent side reactions by stabilizing the reactive intermediates.

-

Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the stirred dichloromethane.

-

DMSO Addition: Add a solution of anhydrous DMSO (2.2 equivalents) in dichloromethane dropwise, ensuring the internal temperature remains below -65 °C. Stir the mixture for 30 minutes at -78 °C.

-

Substrate Addition: Slowly add a solution of (3-Methyl-5-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in dichloromethane. Stir for an additional 30-45 minutes at -78 °C.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the mixture. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or vacuum distillation to yield 3-Methyl-5-(trifluoromethyl)benzaldehyde.

Caption: General workflow for the synthesis of 3-Methyl-5-(trifluoromethyl)benzaldehyde.

Applications in Medicinal Chemistry & Organic Synthesis

The aldehyde functionality makes this compound a versatile intermediate for constructing more complex molecular architectures. Its trifluoromethyl group is particularly valued in drug discovery for improving a compound's pharmacological profile.[2]

Key Reaction: Claisen-Schmidt Condensation to form Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for a wide range of bioactive molecules, including some that act as Hypoxia-Inducible Factor (HIF)-1 inhibitors.[1][6] The Claisen-Schmidt condensation is a reliable base-catalyzed reaction to synthesize these scaffolds.

Trustworthiness: This protocol is a self-validating system based on a fundamental and high-yielding organic reaction. The formation of the chalcone product is often visually indicated by a color change or precipitation, providing an internal check on reaction progress.

-

Setup: In a fume hood, add a magnetic stir bar to a round-bottom flask.

-

Reagent Addition: Dissolve 3-Methyl-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) and a suitable ketone (e.g., acetophenone, 1.0 equivalent) in a solvent such as ethanol.

-

Base Addition: While stirring, slowly add an aqueous solution of a base (e.g., 10% NaOH or KOH) to the mixture.

-

Reaction: Continue stirring at room temperature. The reaction may be gently heated if necessary. Monitor progress by Thin-Layer Chromatography (TLC). The product often precipitates out of the solution as a solid.

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water, followed by a cold solvent like ethanol, to remove impurities. The product can be further purified by recrystallization.

Caption: Claisen-Schmidt condensation pathway for chalcone synthesis.

Safety, Handling, and Storage

Proper handling of fluorinated organic compounds is essential. The safety information provided here is synthesized from data sheets of closely related structural analogs.[7][8][9]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319 - Causes serious eye irritation |

| Specific target organ toxicity | Category 3 | H335 - May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[8]

-

Eye Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[10]

-

Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage and Stability

-

Conditions: Store in a dry, cool, and well-ventilated place.[10]

-

Container: Keep the container tightly closed and stored under an inert atmosphere (e.g., Argon or Nitrogen) due to its air sensitivity.[7][10]

-

Incompatibilities: Keep away from heat, sparks, open flames, strong oxidizing agents, strong acids, and strong bases.[7][11]

First Aid Measures

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]

-

Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation occurs.[7][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][10]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[7]

References

-

SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzaldehyde (2) , Fisher Scientific. [Link]

-

Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7) , Cheméo. [Link]

-

How can 3,5-bis (Trifluoromethyl) BenzalDehyde be synthesized and applied effectively? , WorldOfChemicals. [Link]

-

3,5-Bis(trifluoromethyl)benzaldehyde | C9H4F6O , PubChem. [Link]

- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof, Google P

-

3-Fluoro-5-(trifluoromethyl)benzaldehyde , NIST WebBook. [Link]

-

3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE , Chemdad Co. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities , Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 3-Methyl-5-(trifluoroMethyl)benzaldehyde | 116070-39-4 [amp.chemicalbook.com]

- 4. aceschem.com [aceschem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.at [fishersci.at]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Methyl-5-(trifluoromethyl)benzaldehyde

This guide provides a comprehensive, technically-driven exploration into the definitive structure elucidation of 3-Methyl-5-(trifluoromethyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a deep understanding of the analytical reasoning and experimental design crucial for unambiguous molecular characterization. We will dissect the molecule's spectral data, grounded in the fundamental principles of spectroscopy and spectrometry, to construct a self-validating structural hypothesis.

Foundational Analysis: Unveiling the Molecular Blueprint

The primary objective of structure elucidation is to ascertain the precise arrangement of atoms within a molecule.[1] For a novel or uncharacterized compound like 3-Methyl-5-(trifluoromethyl)benzaldehyde, this process is a systematic investigation that integrates multiple analytical techniques to piece together the molecular puzzle.[1][2][3] The name itself provides a hypothetical structure, which we must rigorously confirm or refute through empirical evidence.

The core of our investigation will rely on a suite of powerful spectroscopic and spectrometric methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To map the carbon-hydrogen framework and identify the fluorine environment.[3][4]

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.[1][5]

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns.[3][4][6]

Each technique provides a unique and complementary piece of structural information. The convergence of data from these independent methods forms the bedrock of a trustworthy and authoritative structural assignment.[1][4]

Molecular Structure Hypothesis

Our starting point is the proposed structure of 3-Methyl-5-(trifluoromethyl)benzaldehyde. This hypothesis will guide our interpretation of the analytical data.

Caption: Proposed structure of 3-Methyl-5-(trifluoromethyl)benzaldehyde.

Spectroscopic Deep Dive: Interpreting the Signals

The following sections will deconstruct the expected spectroscopic data for 3-Methyl-5-(trifluoromethyl)benzaldehyde, explaining the rationale behind the predicted signals. This predictive analysis is a critical step before acquiring actual experimental data, as it establishes a framework for validation.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aldehydic Proton | ~9.9 - 10.1 | Singlet (s) | 1H | -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| Aromatic Protons | ~7.5 - 8.0 | Singlets (s) or narrow multiplets (m) | 3H | Ar-H | The aromatic protons will appear in the characteristic downfield region. The substitution pattern may lead to three distinct signals, each integrating to one proton. Their splitting will depend on meta-coupling, which is typically small (2-3 Hz). |

| Methyl Protons | ~2.4 - 2.6 | Singlet (s) | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and will appear as a singlet in the upfield region relative to the aromatic protons. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy reveals the different carbon environments within the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl Carbon | ~190 - 195 | -CHO | The aldehyde carbonyl carbon is significantly deshielded and appears far downfield. |

| Aromatic Carbons | ~120 - 140 | Ar-C | The six aromatic carbons will give rise to distinct signals in this region. The carbons attached to the substituents (-CHO, -CH₃, -CF₃) will have characteristic shifts. The carbon attached to the CF₃ group will show a quartet due to C-F coupling. |

| Trifluoromethyl Carbon | ~120 - 125 (quartet) | -CF₃ | The carbon of the trifluoromethyl group is strongly influenced by the three fluorine atoms, resulting in a downfield shift and a characteristic quartet splitting pattern due to one-bond C-F coupling. |

| Methyl Carbon | ~20 - 25 | -CH₃ | The methyl carbon is an sp³ hybridized carbon and will appear in the upfield region of the spectrum. |

¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For 3-Methyl-5-(trifluoromethyl)benzaldehyde, we expect a single signal.

| Predicted Signal | Chemical Shift (δ, ppm, vs. CFCl₃) | Multiplicity | Assignment | Rationale |

| Trifluoromethyl Group | ~ -60 to -65 | Singlet (s) | -CF₃ | The three fluorine atoms in the -CF₃ group are chemically equivalent and will therefore produce a single resonance. Its chemical shift is characteristic of an aromatic trifluoromethyl group.[7][8][9] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~1700 - 1720 | C=O stretch | Aromatic Aldehyde | This strong, sharp absorption is highly diagnostic for the carbonyl group in an aromatic aldehyde.[10][11][12] |

| ~2720 and ~2820 | C-H stretch (Fermi doublet) | Aldehyde | These two weaker bands are characteristic of the C-H bond of an aldehyde and are crucial for distinguishing it from a ketone.[10][11][12] |

| ~3000 - 3100 | C-H stretch | Aromatic | These absorptions are typical for C-H bonds on a benzene ring. |

| ~1450 - 1600 | C=C stretch | Aromatic Ring | These medium-intensity bands are characteristic of the carbon-carbon double bonds within the aromatic ring.[10] |

| ~1100 - 1300 | C-F stretch | Trifluoromethyl | Strong absorptions in this region are expected due to the C-F stretching vibrations of the trifluoromethyl group. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues to its structure through analysis of its fragmentation patterns.[6][13]

| m/z Value | Fragment Ion | Interpretation | Rationale |

| ~188 | [M]⁺ | Molecular Ion | This peak corresponds to the molecular weight of 3-Methyl-5-(trifluoromethyl)benzaldehyde (C₉H₇F₃O). Aromatic aldehydes typically show a relatively strong molecular ion peak.[6] |

| ~187 | [M-H]⁺ | Loss of Aldehydic Hydrogen | A common fragmentation pathway for aldehydes is the loss of the hydrogen atom from the carbonyl group.[14][15] |

| ~159 | [M-CHO]⁺ | Loss of the Formyl Group | Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the -CHO radical.[15] |

| ~145 | [M-CHO-CH₃]⁺ or [M-H-CO]⁺ | Subsequent Fragmentation | Further fragmentation can occur, providing additional structural information. |

Experimental Workflow: From Synthesis to Structure Validation

A robust structure elucidation process is underpinned by a logical and self-validating experimental workflow. This involves not only the acquisition of data but also ensuring the purity of the sample and the reliability of the analytical methods.[16][17][18][19]

Caption: A validated workflow for the synthesis, purification, and structure elucidation of a target compound.

Synthesis Protocol (Illustrative)

While various synthetic routes exist, a common approach involves the oxidation of the corresponding alcohol.[20][21]

Reaction: Oxidation of 3-Methyl-5-(trifluoromethyl)benzyl alcohol.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve 3-Methyl-5-(trifluoromethyl)benzyl alcohol in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Oxidizing Agent: Prepare a solution of an appropriate oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system).

-

Reaction Execution: Slowly add the oxidizing agent to the alcohol solution at a controlled temperature (e.g., 0 °C or room temperature, depending on the chosen reagent).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction and perform an aqueous work-up to remove the oxidant and byproducts. Extract the product into an organic solvent.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or distillation to obtain pure 3-Methyl-5-(trifluoromethyl)benzaldehyde.

Analytical Methodologies

Sample Preparation:

-

NMR: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

IR: Analyze the neat liquid as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

MS: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

-

NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and ¹⁹F spectra.

-

IR: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the infrared spectrum over the range of 4000-400 cm⁻¹.

-

MS: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is employed for accurate mass measurement, and a quadrupole or ion trap analyzer can be used for fragmentation studies.

Conclusion: A Self-Validating Structural Narrative

The definitive structure elucidation of 3-Methyl-5-(trifluoromethyl)benzaldehyde is achieved not by a single measurement but by the synergistic integration of multiple, independent analytical techniques. The process begins with a hypothetical structure and proceeds through a rigorous cycle of prediction, experimentation, and interpretation. The convergence of data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a multi-faceted and self-validating confirmation of the molecular architecture. This comprehensive approach ensures the highest level of scientific integrity and trustworthiness, which is paramount in research and development settings.

References

-

Brown, D. Infrared Spectrum of Benzaldehyde. Doc Brown's Advanced Organic Chemistry. Available at: [Link]

-

Berkeley Learning Hub. Benzaldehyde IR Spectrum Analysis. Available at: [Link]

-

Chegg. Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Available at: [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

-

Proprep. Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]

-

NPTEL. Lecture 25 : Mass and Infrared Spectroscopies. Available at: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

ResearchGate. Computer methods for structure elucidation of new organic compounds from NMR spectra. Available at: [Link]

-

Fiveable. Structure Elucidation Definition. Organic Chemistry II Key Term. Available at: [Link]

-

Wiley Analytical Science. Structure Elucidation in Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Cheméo. Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7). Available at: [Link]

-

Gavin Publishers. Validation of Analytical Methods: A Review. Available at: [Link]

-

OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Available at: [Link]

-

Autechaux. Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. Available at: [Link]

-

Whitman College. GCMS Section 6.11.4. Available at: [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzaldehyde. Available at: [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

-

Routledge. Handbook of Analytical Validation. Available at: [Link]

-

LookChem. How can 3,5-bis (Trifluoromethyl) BenzalDehyde be synthesized and applied effectively? Available at: [Link]

-

Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available at: [Link]

-

ResearchGate. Analytical method validation: A brief review. Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

-

ACS Publications. Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Methyl Substituted Aromatic Acids and Aldehydes. Available at: [Link]

-

Medium. The Synthesis and Handling of 3-(Trifluoromethyl)benzaldehyde for Chemical Research. Available at: [Link]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available at: [Link]

-

PubChem. 3-(Trifluoromethyl)benzaldehyde. Available at: [Link]

-

NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for. Available at: [Link]

- Google Patents. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

SpectraBase. 3-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... Available at: [Link]

-

SpectraBase. 3-NITRO-4-{[m-(TRIFLUOROMETHYL)BENZYL]THIO}BENZALDEHYDE - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. proprep.com [proprep.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. colorado.edu [colorado.edu]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. homework.study.com [homework.study.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 14. GCMS Section 6.11.4 [people.whitman.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 17. fda.gov [fda.gov]

- 18. elementlabsolutions.com [elementlabsolutions.com]

- 19. wjarr.com [wjarr.com]

- 20. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 21. Page loading... [guidechem.com]

Introduction: The Significance of 3-Methyl-5-(trifluoromethyl)benzaldehyde in Modern Synthesis

An In-depth Technical Guide to the Solubility of 3-Methyl-5-(trifluoromethyl)benzaldehyde

3-Methyl-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and materials science. Its unique trifluoromethyl (-CF3) and methyl (-CH3) groups on the benzene ring create a distinct electronic and steric profile. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This makes it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[3][4]

Understanding the solubility of this intermediate is a critical first step in any application.[5] Poor solubility can lead to unreliable results in screening assays, hinder reaction kinetics, and create significant challenges in formulation and drug delivery.[6][7] This guide provides a comprehensive framework for understanding and determining the solubility of 3-Methyl-5-(trifluoromethyl)benzaldehyde, grounded in thermodynamic principles and established experimental protocols.

Core Physicochemical Properties and Theoretical Solubility Considerations

While extensive experimental solubility data for 3-Methyl-5-(trifluoromethyl)benzaldehyde is not widely published, we can infer its likely behavior from its structure and the properties of related compounds.

| Property | Value / Observation | Source |

| Molecular Formula | C₉H₇F₃O | N/A |

| Molecular Weight | 188.15 g/mol | N/A |

| Appearance | Likely a liquid at room temperature | Inferred from similar compounds[8][9] |

| Water Solubility | Expected to be low to insoluble | Inferred from 3,5-Bis(trifluoromethyl)benzaldehyde[10] |

| Organic Solvent Solubility | Expected to be soluble in many organic solvents | [10] |

Causality Behind Solubility Behavior:

The solubility of a solute in a solvent is governed by thermodynamics, specifically the Gibbs free energy of mixing (ΔG = ΔH - TΔS).[11][12] For dissolution to be favorable, ΔG must be negative.

-

The Role of the Trifluoromethyl Group (-CF3): This group is a strong electron-withdrawing substituent known for its high lipophilicity ("fat-loving") nature.[1][13] This property generally increases the solubility of a compound in non-polar or moderately polar organic solvents and decreases its solubility in polar solvents like water. The C-F bond is exceptionally strong, contributing to the molecule's overall stability.[1]

-

The Role of the Methyl Group (-CH3): The methyl group is a weakly electron-donating and non-polar substituent. It also contributes to the molecule's lipophilicity, further favoring solubility in organic solvents over aqueous media.

-

The Role of the Aldehyde Group (-CHO): The aldehyde functional group contains a polar carbonyl (C=O) bond. This group can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents. However, the influence of the larger, non-polar trifluoromethylphenyl ring is expected to dominate, leading to overall poor aqueous solubility.

The principle of "like dissolves like" is paramount; the non-polar character of the substituted benzene ring suggests that solvents like chloroform, ethyl acetate, and acetone would be more effective than highly polar solvents like water.[12]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, an experimental approach is essential. The saturation shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility.[14] This method ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium, providing a true measure of the compound's maximum dissolved concentration under specific conditions.[15]

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment:

-

3-Methyl-5-(trifluoromethyl)benzaldehyde

-

Selected solvent(s) of interest (e.g., water, ethanol, ethyl acetate)

-

Analytical balance (±0.1 mg accuracy)

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or blank solvent for UV-Vis

Protocol Steps:

-

Preparation of Saturated Solution (Self-Validation: Ensuring Saturation):

-

Rationale: An excess of the solid solute is added to a known volume of solvent to ensure that the solution reaches its maximum saturation point.[14][16] The presence of undissolved solid at the end of the equilibration period is the primary validation that saturation was achieved.

-

Procedure: i. Add an excess amount of 3-Methyl-5-(trifluoromethyl)benzaldehyde (e.g., ~10-20 mg) to a glass vial. The exact mass is not critical, but it must be more than will dissolve. ii. Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial. iii. Securely cap the vial to prevent solvent evaporation. iv. Prepare at least three replicate vials for each solvent to assess reproducibility.[17]

-

-

Equilibration (Self-Validation: Reaching Thermodynamic Equilibrium):

-

Rationale: Dissolution is a process that takes time.[17] Continuous agitation at a constant temperature allows the system to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12] An incubation time of 24 to 48 hours is standard for many organic compounds.[7][17]

-

Procedure: i. Place the sealed vials in a temperature-controlled shaker set to a standard temperature (e.g., 25°C). ii. Agitate the vials at a consistent speed (e.g., 150-250 rpm) for 24 to 48 hours. iii. After the incubation period, let the vials stand undisturbed for a short time to allow the excess solid to settle. Crucially, visually confirm that undissolved solid is still present in each vial.

-

-

Sample Isolation and Preparation (Self-Validation: Preventing Contamination):

-

Rationale: The saturated supernatant must be carefully separated from the undissolved solid. Filtration is a critical step to ensure that no solid particles are carried over into the analytical sample, which would artificially inflate the measured concentration.[6][7]

-

Procedure: i. Carefully draw the supernatant into a syringe. ii. Attach a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to the syringe. iii. Dispense the clear, filtered solution into a clean vial for analysis. iv. Accurately dilute a known volume of the filtrate with a suitable solvent (often the HPLC mobile phase or the pure solvent used for UV-Vis) to bring its concentration into the linear range of the analytical instrument. Record the dilution factor precisely.

-

-

Quantification (Self-Validation: Accurate Measurement):

-

Rationale: An analytical technique like HPLC or UV-Vis spectroscopy provides a precise measurement of the solute's concentration. A calibration curve constructed from standards of known concentration is essential for converting the instrument's response into an absolute solubility value.[16]

-

Procedure: i. Calibration: Prepare a series of standard solutions of 3-Methyl-5-(trifluoromethyl)benzaldehyde of known concentrations. ii. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Response vs. Concentration). iii. Sample Analysis: Analyze the diluted filtrate from Step 3 using the same method. iv. Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor used in Step 3 to obtain the final solubility of the compound in the chosen solvent. Express the result in units such as mg/mL or mol/L.

-

Conclusion and Implications for Researchers

The solubility of 3-Methyl-5-(trifluoromethyl)benzaldehyde is a foundational parameter that dictates its utility in synthetic chemistry and drug development. While a comprehensive public dataset is sparse, the principles outlined in this guide provide a robust framework for its determination. The molecule's structure, dominated by the lipophilic trifluoromethyl and methyl groups, suggests poor aqueous solubility but good solubility in common organic solvents.[1][10] For any serious research or development effort, the experimental determination of thermodynamic solubility using the validated shake-flask method is not just recommended, but essential for generating accurate, reliable, and meaningful data.[6][14] This knowledge is paramount for designing efficient reaction conditions, developing stable formulations, and ultimately predicting the in vivo behavior of any resulting bioactive compounds.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). protocols.io. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

The Chemistry Behind the Trifluoromethyl Group: Impact and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Solubility. (n.d.). Wikipedia. [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

-

Biochemistry, Dissolution and Solubility. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Solubility. (n.d.). Purdue University. [Link]

-

Video: Solubility - Concept. (2020). JoVE. [Link]

-

Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7). (n.d.). Cheméo. [Link]

-

3,5-Bis(trifluoromethyl)benzaldehyde. (n.d.). PubChem. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [Link]

-

Tests for Functional Groups. (n.d.). NCERT. [Link]

-

Aldehydes and Ketones Tests: Simple Guide for Students. (n.d.). Vedantu. [Link]

-

Tests for Aldehydes and Ketones. (2019). BYJU'S. [Link]

-

Experimental No. (13) Aldehydes and ketones. (2021). University of Technology, Iraq. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. (n.d.). RSC Publishing. [Link]

-

Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone... (2019). PubMed. [Link]

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]

- 9. 3,5-双(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. 3,5-Bis(trifluoromethyl)benzaldehyde CAS#: 401-95-6 [m.chemicalbook.com]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. Video: Solubility - Concept [jove.com]

- 13. nbinno.com [nbinno.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

Spectroscopic Characterization of 3-Methyl-5-(trifluoromethyl)benzaldehyde: A Technical Guide for Researchers

Introduction

3-Methyl-5-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern—a methyl group and a trifluoromethyl group at the meta positions relative to the aldehyde functionality—imparts specific electronic and steric properties that can be exploited in the design of novel pharmaceuticals and functional materials. As with any synthetic compound destined for high-value applications, rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth overview of the spectroscopic techniques used to characterize 3-Methyl-5-(trifluoromethyl)benzaldehyde, offering both predicted data based on analogous structures and detailed, field-proven experimental protocols.

While experimental spectra for 3-Methyl-5-(trifluoromethyl)benzaldehyde (CAS 116070-39-4) are not widely available in public databases, this guide will leverage established principles of spectroscopy and data from structurally related compounds to provide a robust framework for its characterization. For researchers synthesizing or working with this compound, the following sections will serve as a comprehensive manual for data acquisition and interpretation.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. Below is a diagram of 3-Methyl-5-(trifluoromethyl)benzaldehyde, followed by a discussion of its key structural features that will influence its spectral output.

Caption: Molecular structure of 3-Methyl-5-(trifluoromethyl)benzaldehyde.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Predicted IR Data: Based on the structure of 3-Methyl-5-(trifluoromethyl)benzaldehyde and data from analogous compounds like benzaldehyde, the following key absorptions are anticipated.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | Stretch | 3100-3000 | Medium-Weak |

| C-H (aldehyde) | Stretch | 2850-2820 and 2750-2720 | Weak (often seen as two distinct peaks) |

| C=O (aldehyde) | Stretch | ~1705 | Strong, Sharp |

| C=C (aromatic) | Stretch | 1600-1450 | Medium-Weak (multiple bands) |

| C-F (trifluoromethyl) | Stretch | 1350-1100 | Strong (multiple bands) |

| C-H (methyl) | Stretch | 2980-2950 | Medium-Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of 3-Methyl-5-(trifluoromethyl)benzaldehyde directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Caption: Workflow for ATR FT-IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their number.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H |

| Aromatic-H | 7.7 - 8.0 | Multiplet (m) or broad singlets | 3H |

| Methyl-H | ~2.5 | Singlet (s) | 3H |

Causality Behind Predictions:

-

The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield chemical shift.

-

The aromatic protons will be in the typical aromatic region, with their exact shifts and multiplicities depending on the electronic effects of the methyl and trifluoromethyl groups. The electron-withdrawing trifluoromethyl group will deshield adjacent protons.

-

The methyl protons are attached to the aromatic ring and will appear as a singlet in the upfield region characteristic of alkyl groups attached to an aromatic system.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl-C | 190 - 195 |

| Aromatic-C (substituted) | 120 - 145 |

| Aromatic-C (unsubstituted) | 125 - 135 |

| Trifluoromethyl-C | 120 - 125 (quartet due to C-F coupling) |

| Methyl-C | ~21 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-5-(trifluoromethyl)benzaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition:

-

A standard one-pulse experiment is typically used.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

-

A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can reveal structural details through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular weight of C₉H₇F₃O is 188.15 g/mol . Therefore, the molecular ion peak is expected at m/z = 188.

-

Key Fragmentation Patterns:

-

Loss of the aldehydic proton (M-1): A significant peak at m/z = 187 is expected due to the formation of a stable acylium ion.

-

Loss of the formyl group (M-29): A peak at m/z = 159 corresponding to the loss of the -CHO group.

-

Fragments related to the trifluoromethyl group.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically via direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 3-Methyl-5-(trifluoromethyl)benzaldehyde, employing IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides a self-validating system for its structural confirmation and purity assessment. While this guide offers robust predictions based on established chemical principles, it is imperative for researchers to acquire experimental data for their synthesized material and compare it to these predictions. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This multi-faceted spectroscopic approach is fundamental to ensuring the scientific integrity of research and development involving this and other novel chemical entities.

References

Please note that as of the last update, direct experimental data for 3-Methyl-5-(trifluoromethyl)benzaldehyde was not found in publicly accessible databases. The principles and data for analogous compounds are well-established in standard organic chemistry and spectroscopy textbooks and databases.

-

NIST Chemistry WebBook. Benzaldehyde, 3-(trifluoromethyl)-.[Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

1H NMR spectrum of 3-Methyl-5-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methyl-5-(trifluoromethyl)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methyl-5-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and materials science. This document moves beyond a simple spectral interpretation to deliver a foundational understanding of the structural and electronic factors governing the spectral output. We will dissect the predicted chemical shifts, multiplicities, and coupling constants, grounding these predictions in the fundamental principles of NMR spectroscopy. Furthermore, a validated, step-by-step protocol for sample preparation and data acquisition is provided, designed to ensure high-quality, reproducible results. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine structural elucidation and in-depth molecular characterization.

Introduction: The Molecule and the Method

3-Methyl-5-(trifluoromethyl)benzaldehyde (C₉H₇F₃O) is a unique trifunctionalized benzene derivative. Its structure incorporates three distinct substituents that exert competing and complementary electronic effects on the aromatic ring: an electron-withdrawing aldehyde group (-CHO), a strongly electron-withdrawing trifluoromethyl group (-CF₃), and a weakly electron-donating methyl group (-CH₃).

¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules. The precise chemical shift and splitting pattern of each proton provides a detailed electronic and structural map of the molecule. For professionals in drug development, where absolute structural certainty is paramount, a rigorous understanding of the ¹H NMR spectrum is not merely confirmatory but a cornerstone of analytical integrity. This guide explains the causal links between the molecular structure of 3-Methyl-5-(trifluoromethyl)benzaldehyde and its characteristic ¹H NMR spectral signature.

Theoretical Framework and Spectral Prediction

The ¹H NMR spectrum of 3-Methyl-5-(trifluoromethyl)benzaldehyde can be predicted by analyzing its five distinct proton environments: the aldehyde proton, the three methyl protons, and the three non-equivalent aromatic protons.

-

Substituent Effects: The chemical shifts of the aromatic protons are heavily influenced by the electronic nature of the substituents. The aldehyde and trifluoromethyl groups are powerful electron-withdrawing groups, which deshield nearby protons (shifting them downfield) through both inductive and resonance effects.[1][2] Conversely, the methyl group is a weak electron-donating group, which tends to shield adjacent protons (shifting them upfield).[3]

-

Proton Environments:

-

H-formyl (CHO): The proton attached to the carbonyl carbon is significantly deshielded and is expected to appear far downfield, typically in the δ 9.5–11.0 ppm range.[4] Due to the absence of adjacent protons, it will appear as a singlet.

-

H-methyl (CH₃): The three protons of the methyl group are equivalent and are shielded relative to the aromatic protons. They will appear as a singlet in the typical benzylic proton region.

-

Aromatic Protons (H-2, H-4, H-6): These three protons are in unique chemical environments.

-

H-2: Positioned ortho to the strongly deshielding aldehyde group.

-

H-4: Situated between the two powerful electron-withdrawing groups (-CHO and -CF₃).

-

H-6: Ortho to the electron-donating methyl group but meta to the two electron-withdrawing groups. All three aromatic protons are meta to one another. This positioning predicts that any spin-spin coupling between them will be weak, manifesting as small meta-coupling constants (⁴J), typically in the range of 2-3 Hz.[5][6] This will result in sharp singlets or very finely split multiplets (e.g., narrow doublets or triplets).

-

-

Quantitative ¹H NMR Data Analysis

Based on the theoretical principles and data from analogous structures, the predicted ¹H NMR spectral parameters for 3-Methyl-5-(trifluoromethyl)benzaldehyde are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-formyl | ~10.0 | Singlet (s) | N/A | 1H |

| H-2 | ~8.1 - 8.2 | Singlet (s) or narrow multiplet | N/A or ~2-3 | 1H |

| H-4 | ~8.0 - 8.1 | Singlet (s) or narrow multiplet | N/A or ~2-3 | 1H |

| H-6 | ~7.8 - 7.9 | Singlet (s) or narrow multiplet | N/A or ~2-3 | 1H |

| H-methyl | ~2.6 | Singlet (s) | N/A | 3H |

Note: Chemical shifts are predicted for a CDCl₃ solvent and referenced to TMS at δ 0.00 ppm.

Validated Experimental Protocol: Data Acquisition

The integrity of an NMR spectrum is contingent upon meticulous sample preparation and systematic data acquisition. The following protocol is a self-validating system designed to produce high-resolution spectra.